molecular formula C16H15ClN2OS B11099523 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-phenylmethylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B11099523
M. Wt: 318.8 g/mol
InChI Key: GLCNEXDXWVCPBI-LDADJPATSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-phenylmethylidene]propanehydrazide: is a chemical compound with the following structure:

Structure: C16H14ClN3OS\text{Structure: } \text{C}_{16}\text{H}_{14}\text{ClN}_3\text{OS} Structure: C16​H14​ClN3​OS

It is also known by its registry number ZINC000000064272 . This compound exhibits interesting properties due to its unique combination of functional groups.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 4-chlorobenzaldehyde and thiosemicarbazide . The reaction proceeds as follows:

    Formation of Thiosemicarbazone Intermediate:

Reaction Conditions::
  • Solvent: Typically, organic solvents such as ethanol or methanol are used.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
  • Temperature: The reaction is carried out at moderate temperatures (around room temperature).

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. detailed industrial processes for this specific compound are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield corresponding hydrazine derivatives.

    Substitution: Substitution reactions at the phenyl ring can occur, resulting in different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine hydrate (N₂H₄·H₂O).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include hydrazones, hydrazides, and related derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.

    Materials Science: Its unique structure could contribute to novel materials or polymers.

    Organic Synthesis: As a versatile building block, it can be incorporated into more complex molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., hydrazones, thiosemicarbazones) share some features. Notable examples include benzaldehyde thiosemicarbazone and 4-chlorobenzaldehyde hydrazone .

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide

InChI

InChI=1S/C16H15ClN2OS/c17-14-6-8-15(9-7-14)21-11-10-16(20)19-18-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)/b18-12+

InChI Key

GLCNEXDXWVCPBI-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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